Ammonium tetraborate tetrahydrate

描述

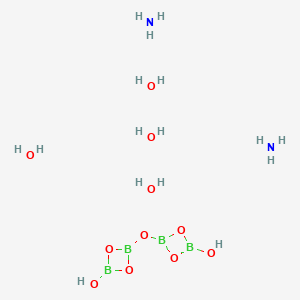

Ammonium tetraborate tetrahydrate: is an inorganic compound with the chemical formula (NH₄)₂B₄O₇·4H₂O. It is a salt composed of ammonium ions and tetraborate ions, crystallizing as a tetrahydrate from aqueous solutions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: Ammonium tetraborate tetrahydrate can be synthesized through the reaction between boric acid (H₃BO₃) and ammonium hydroxide (NH₄OH). The chemical equation for this reaction is: [ 4H₃BO₃ + 2NH₄OH \rightarrow (NH₄)₂B₄O₇ + 7H₂O ] For the preparation of 100 grams of this compound, 106.45 grams of 25% ammonia and 93.91 grams of boric acid are required. The hot acid is added to a flask, followed by the gradual addition of the ammonium compound with stirring until the reaction ceases .

Industrial Production Methods: In industrial settings, this compound is produced by crystallizing it from an aqueous solution of boric acid and ammonia. The solution is maintained at a specific B₂O₃ to NH₄₂O ratio to ensure the formation of the desired compound .

化学反应分析

Types of Reactions: Ammonium tetraborate tetrahydrate undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, it can hydrolyze to form boric acid and ammonium hydroxide.

Dehydration: Upon heating, it loses water molecules to form anhydrous ammonium tetraborate.

Complex Formation: It can form complexes with various metal ions.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.

Dehydration: Heating is required to remove water molecules.

Complex Formation: Metal salts are used as reagents, and the reactions typically occur in aqueous solutions.

Major Products Formed:

Hydrolysis: Boric acid and ammonium hydroxide.

Dehydration: Anhydrous ammonium tetraborate.

Complex Formation: Metal-borate complexes.

科学研究应用

Chemical Applications

Ammonium tetraborate tetrahydrate serves as a crucial boron source in various chemical reactions, particularly in the synthesis of boron-containing compounds. It is employed in analytical chemistry as a reagent for the determination of boron content in samples. The compound's ability to form stable tetrahydrate crystals makes it suitable for specific industrial applications.

Biological Applications

In biological research, this compound is utilized in the preparation of biological buffers and as a preservative. Its antioxidant properties have been studied extensively, demonstrating significant activity against oxidative stress at lower concentrations. Additionally, it has shown potential antimicrobial effects, inhibiting the growth of various bacteria and fungi, which could be beneficial in medical and agricultural contexts.

Industrial Applications

The industrial applications of this compound are broad, including its use in:

- Glass and Ceramics Production : It enhances the physical properties of glass and ceramics.

- Flame Retardants : The compound acts as a flame retardant in various materials.

- Agriculture : It serves as a micronutrient source for plants, promoting healthy growth and acting as a buffering agent for herbicides.

Case Study 1: Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. In vitro studies indicated that various concentrations (1.25 to 1280 µg/ml) exhibited significant antioxidant activity without mutagenic effects. This suggests potential applications in pharmaceuticals aimed at reducing oxidative stress-related damage.

Case Study 2: Antimicrobial Activity

Research has demonstrated that this compound can inhibit biofilm formation by bacterial pathogens. The minimum inhibitory concentration method revealed effective inhibition against bacteria isolated from clinical samples. Notably, at concentrations as low as 1 µg/L, the compound was found to be non-toxic to fibroblast cells, indicating its safety for potential medical applications.

Case Study 3: Polysilicon Film Doping

This compound has been studied for its effects on the structure and doping of polysilicon films used in solar cell production. It enhances the average grain size of boron-doped polysilicon films through its interaction with the crystallization process. This application is particularly relevant due to the increasing demand for efficient solar energy technologies .

作用机制

The mechanism by which ammonium tetraborate tetrahydrate exerts its effects depends on its application:

Boron Source: It provides boron ions, which participate in various chemical reactions.

Buffer Preparation: It helps maintain the pH of biological solutions.

Flame Retardant: It forms a protective layer on materials, preventing combustion.

相似化合物的比较

- Ammonium pentaborate tetrahydrate (NH₄)₂B₅O₈·4H₂O

- Sodium tetraborate (Na₂B₄O₇)

- Ammonium biborate tetrahydrate (NH₄)₂B₂O₄·4H₂O

Uniqueness: Ammonium tetraborate tetrahydrate is unique due to its specific boron content and its ability to form stable tetrahydrate crystals. Compared to other borates, it has distinct solubility and stability properties, making it suitable for specific industrial and research applications .

生物活性

Ammonium tetraborate tetrahydrate is a boron-containing compound that has garnered attention for its diverse biological activities. This article explores its antioxidant properties, antimicrobial effects, and potential applications in agriculture and other fields, supported by data tables and research findings.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of ammonium tetraborate. In an in vitro study, various concentrations of ammonium tetraborate (ranging from 1.25 to 1280 µg/ml) were administered to human whole blood cultures. The results indicated that:

- Non-mutagenic Effects : All tested concentrations did not exhibit mutagenic properties.

- Antioxidant Activity : Significant antioxidant activity was observed at lower concentrations, while total oxidative stress levels remained unchanged across all concentrations tested .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent . Studies indicate that boron compounds can inhibit the growth of certain bacteria and fungi. Specific findings include:

- Inhibition of Biofilm Formation : Research on various boron derivatives, including ammonium tetraborate, demonstrated significant antibacterial activity against biofilm-forming pathogens. The minimum inhibitory concentration (MIC) method revealed effective inhibition against bacteria isolated from blood cultures .

- Cytotoxicity Studies : At concentrations as low as 1 µg/L, ammonium tetraborate was found to be non-toxic to fibroblast cells, suggesting its safety for potential applications in medical and agricultural settings .

Agricultural Applications

This compound serves as a vital micronutrient in agriculture. Its role includes:

- Nutrient Source : It provides essential boron to plants, promoting growth and health.

- Buffering Agent : The compound's buffering capacity can enhance the effectiveness of herbicides by maintaining optimal pH levels for their activity.

Comparative Analysis of Boron Compounds

Below is a comparison table highlighting the unique properties of this compound relative to other boron-containing compounds:

| Compound Name | Molecular Formula | Key Properties | Unique Features |

|---|---|---|---|

| This compound | Colorless crystals; soluble in water | Acts as both a nutrient and buffering agent | |

| Sodium Tetraborate Decahydrate | Soluble; used as a cleaning agent | More commonly used in household products | |

| Potassium Tetraborate Tetrahydrate | Alkaline; excellent buffering properties | Higher solubility compared to sodium borate | |

| Boric Acid | Weak acid; used as an antiseptic | Primarily used for its antibacterial properties |

Case Studies

- Antioxidant Study : A study conducted on the antioxidant effects of ammonium tetraborate indicated that it could significantly reduce oxidative stress markers in vitro, suggesting therapeutic potential for diseases linked to oxidative damage .

- Agricultural Impact : Field trials using ammonium tetraborate as a micronutrient showed improved plant growth metrics compared to controls without boron supplementation. This underscores its role in enhancing agricultural productivity.

属性

IUPAC Name |

azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4H2O7.2H3N.4H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;;;;;/h5-6H;2*1H3;4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNWNKFWDJRMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(O1)OB2OB(O2)O)O.N.N.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H16N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657522 | |

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12228-87-4 | |

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。